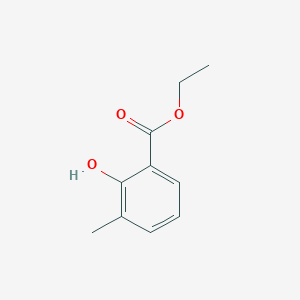

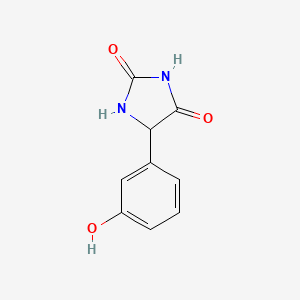

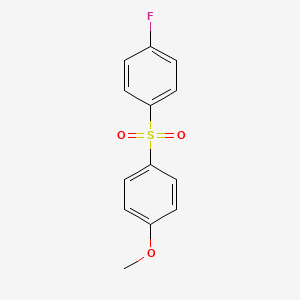

![molecular formula C7H10O2 B1331443 Bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 13388-51-7](/img/structure/B1331443.png)

Bicyclo[3.1.0]hexane-3-carboxylic acid

Übersicht

Beschreibung

Bicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives are a class of compounds that have garnered interest due to their unique molecular architecture and potential pharmacological properties. These compounds are characterized by a bicyclic structure consisting of a cyclohexane ring fused to a three-membered ring, which imparts a high degree of three-dimensional conformational rigidity. This structural feature is particularly valuable in the design of bioactive molecules, as it can influence the interaction with biological targets, such as receptors and enzymes .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives has been approached through various strategies. One method involves the stereoselective synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, where the reaction conditions are adjusted to obtain either cis or trans isomers. Optical resolution of these compounds has been achieved through diastereomeric salt formation or chromatography on a chiral stationary phase . Another approach utilizes the Corey-Link methodology for the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent metabotropic glutamate receptor agonist . Additionally, enantioselective syntheses have been reported using intramolecular cyclopropanation starting from commercially available enantiomerically pure materials .

Molecular Structure Analysis

The molecular structure of bicyclo[3.1.0]hexane derivatives has been studied using X-ray crystallography and ab initio calculations. These studies reveal the impact of substituents on the bicyclic core and provide insights into the conformational preferences of these molecules. For instance, the placement of substituents in syn and anti configurations can lead to conformational locking, which is important for the design of molecules with fixed pharmacophoric groups . The molecular structure analysis is crucial for understanding the relationship between the structure of these compounds and their biological activity.

Chemical Reactions Analysis

Bicyclo[3.1.0]hexane-3-carboxylic acid derivatives undergo various chemical reactions that are essential for their functionalization and exploration of their pharmacological potential. For example, the synthesis of mGluR2 antagonists involves chemical modification at the C-3 position of the bicyclo[3.1.0]hexane ring, leading to the discovery of compounds with high affinity and potent antagonist activity for the mGluR2 receptor . The ability to perform targeted chemical modifications on the bicyclic core allows for the generation of a diverse array of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives are influenced by their rigid bicyclic structure. This rigidity can affect solubility, stability, and reactivity, which are important parameters in drug development. The constrained geometry of these compounds can also lead to specific interactions with biological targets, which is exemplified by the potent and selective activity of certain derivatives as metabotropic glutamate receptor agonists or antagonists . Understanding these properties is essential for the optimization of these compounds as therapeutic agents.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Bicyclo[3.1.0]hexanes

- Field : Organic Chemistry

- Application : Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are used in the synthesis of important building blocks for medicinal chemistry .

- Method : The synthesis involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines. This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .

- Results : Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .

-

Construction of Biologically Active Bicyclo[3.3.1]nonanes

- Field : Medicinal Chemistry

- Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Method : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results : The article provides a detailed discussion of the anticancer activities of few selective compounds .

-

Radical Asymmetric Intramolecular α-Cyclopropanation of Aldehydes

- Field : Organic Chemistry

- Application : Chiral bicyclo[3.1.0]hexanes bearing one or more all-carbon quaternary stereocenters are significant structural motifs occurring in a large number of natural and unnatural compounds with important biological activities .

- Method : The paper discusses the unique chemical reactivity for fragmentation and rearrangement .

- Results : The paper provides a detailed discussion of the results .

-

Biological Evaluation of 3-Azaspiro [Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]

- Field : Medicinal Chemistry

- Application : The study evaluates the potential of these compounds as antitumor agents .

- Method : The paper discusses the replacement of the phenyl group by either the carboxymethyl or N-isopropylcarbamoyl group .

- Results : The study found that this replacement led to a significant decrease in the activity of spiro-fused cycloadducts comprising azabicyclo[3.1.0]hexane and alloxane moieties .

-

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

- Field : Medicinal Chemistry

- Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Method : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results : The article provides a detailed discussion of the anticancer activities of few selective compounds .

-

3-Aza-bicyclo [3.1.0]hexane-3-carboxylic acid tert-butyl ester

- Field : Organic Chemistry

- Application : This compound is used in a wide range of fields, from cutting-edge technology research to life sciences, organic synthesis, and environmental measurement reagents .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

-

Construction of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

- Field : Medicinal Chemistry

- Application : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Method : The review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues .

- Results : The article provides a detailed discussion of the anticancer activities of few selective compounds .

-

3-Aza-bicyclo [3.1.0]hexane-3-carboxylic acid tert-butyl ester

- Field : Organic Chemistry

- Application : This compound is used in a wide range of fields, from cutting-edge technology research to life sciences, organic synthesis, and environmental measurement reagents .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety information for “Bicyclo[3.1.0]hexane-3-carboxylic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Bicyclo[3.1.0]hexanes are among the most highly strained isolable organic compounds and their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics .

Eigenschaften

IUPAC Name |

bicyclo[3.1.0]hexane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEUSWYDXDXBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297897 | |

| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.0]hexane-3-carboxylic acid | |

CAS RN |

13388-51-7 | |

| Record name | 13388-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.